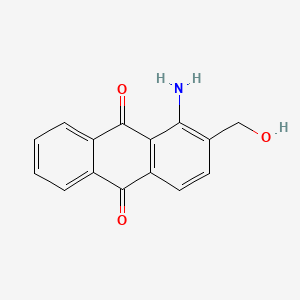

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthraquinones are a type of polyketide that have a 9,10-dioxoanthracene core . They are derived from filamentous fungi and undergo enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Synthesis Analysis

The synthesis of anthraquinones often involves the oxidation of anthracene or its derivatives . For example, one method involves the gas-phase oxidation of anthracene in the presence of a V2O5 catalyst . Another method involves the liquid-phase oxidation of anthracene with nitric acid .Molecular Structure Analysis

Anthraquinones have a 9,10-dioxoanthracene core . The specific structure of “1-Amino-2-(hydroxymethyl)anthracene-9,10-dione” would include an amino group at the 1 position and a hydroxymethyl group at the 2 position of the anthraquinone core.Chemical Reactions Analysis

Anthraquinones and their derivatives can undergo a variety of chemical reactions, including methylation, oxidation, and dimerization .Physical And Chemical Properties Analysis

The physical and chemical properties of anthraquinones can vary widely depending on their specific structure . For example, they are generally insoluble in water but can be soluble in organic solvents .Aplicaciones Científicas De Investigación

Anticancer Therapeutics

Anthraquinones have been used for centuries in various therapeutic applications, particularly as anticancer agents . They inhibit cancer progression by targeting essential cellular proteins . The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Antimicrobial Activity

Anthraquinones and their derivatives have shown significant antimicrobial activities . They could be used to develop new antimicrobial agents, which are needed to combat the increasing number of drug-resistant microbial strains.

Antioxidant Activity

Anthraquinones also exhibit antioxidant activities . They can neutralize harmful free radicals in the body, which may help prevent various diseases associated with oxidative stress, such as heart disease and cancer.

Anti-inflammatory Activity

The anti-inflammatory activities of anthraquinones make them potential candidates for the development of new anti-inflammatory drugs . They could be used to treat conditions like arthritis, asthma, and inflammatory bowel disease.

Development of New Chemical Entities

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds . These new compounds could have improved pharmacological properties and fewer side effects.

Green Chemistry

Anthraquinones can be synthesized in a green and catalyst-free manner in solvent-free conditions . This makes the production process more environmentally friendly and sustainable.

Mecanismo De Acción

Target of Action

The primary targets of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione are essential cellular proteins . These proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione interacts with its targets by inhibiting their function . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells .

Biochemical Pathways

It is known that anthraquinone-based compounds like 1-amino-2-(hydroxymethyl)anthracene-9,10-dione can affect multiple pathways, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .

Result of Action

The molecular and cellular effects of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione’s action include the inhibition of essential cellular proteins, leading to changes in cellular processes such as cell growth and apoptosis . These changes can result in the death of cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-2-(hydroxymethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMWWIREEDECOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178817 |

Source

|

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione | |

CAS RN |

24094-44-8 |

Source

|

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.